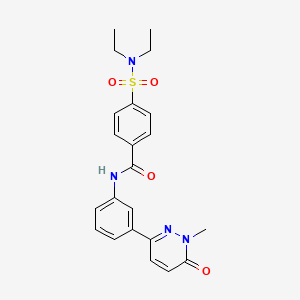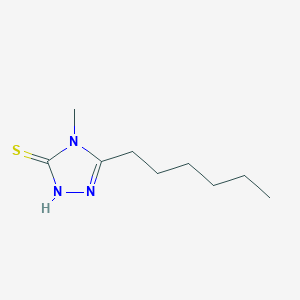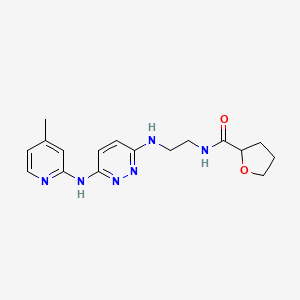
N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide, also known as DPA-714, is a novel ligand that has been developed for imaging and targeting the translocator protein (TSPO) in the central nervous system (CNS). TSPO is a protein that is expressed in the mitochondria of glial cells and is involved in several physiological and pathological processes, such as neuroinflammation, neurodegeneration, and cancer. DPA-714 has been shown to have high affinity and selectivity for TSPO, making it a promising tool for the diagnosis and treatment of CNS disorders.
作用機序
N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide binds to TSPO, which is expressed in the mitochondria of glial cells. TSPO is involved in several physiological and pathological processes, such as neuroinflammation, neurodegeneration, and cancer. Binding of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide to TSPO modulates the activity of glial cells and reduces the production of pro-inflammatory cytokines and reactive oxygen species. This leads to a reduction in neuroinflammation and neurodegeneration, which are key factors in the development and progression of CNS disorders.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide has been shown to modulate the activity of glial cells, which play a key role in the regulation of CNS function. Glial cells are involved in several physiological and pathological processes, such as neuroinflammation, neurodegeneration, and cancer. Binding of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide to TSPO reduces the production of pro-inflammatory cytokines and reactive oxygen species, which leads to a reduction in neuroinflammation and neurodegeneration. This has potential therapeutic implications for the treatment of CNS disorders.
実験室実験の利点と制限
N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide has several advantages as a tool for the diagnosis and treatment of CNS disorders. It has high affinity and selectivity for TSPO, making it a promising radiotracer for PET imaging. It has been shown to modulate the activity of glial cells, which play a key role in the regulation of CNS function. However, there are also limitations to the use of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide. It has a short half-life, which limits its use for long-term monitoring of CNS disorders. It also has limited penetration of the blood-brain barrier, which may limit its use for imaging and treatment of CNS disorders.
将来の方向性
There are several future directions for the development and application of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide. One direction is the optimization of the synthesis of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide to improve its yield and purity. Another direction is the development of new radiotracers for TSPO imaging that have longer half-lives and better penetration of the blood-brain barrier. There is also a need for further research into the mechanism of action of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide and its potential therapeutic applications for the treatment of CNS disorders.
合成法
The synthesis of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide involves several steps, including the condensation of 2,4-dimethylphenylhydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 2-mercaptoquinazoline. The final step involves the reaction of the intermediate with acetic anhydride to yield N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide. The synthesis of N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide has been optimized to yield high purity and yield, making it suitable for a wide range of applications.
科学的研究の応用
N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide has been extensively studied for its potential applications in the diagnosis and treatment of CNS disorders, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and brain tumors. N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide has been used as a radiotracer for positron emission tomography (PET) imaging of TSPO in preclinical and clinical studies. PET imaging with N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide has shown promising results in the early diagnosis, monitoring, and treatment of CNS disorders.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-7-8-15(13(2)9-12)21-17(22)10-23-18-14-5-3-4-6-16(14)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPCAXTYXVIOOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl}benzonitrile](/img/structure/B2402748.png)
![2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2402749.png)

![4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2402755.png)

![4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2402757.png)
![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]but-2-ynamide](/img/structure/B2402758.png)
![2-(3,5-dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402763.png)

![8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2402765.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2402767.png)

